molecular formula C11H10FNO2 B12827204 3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid

3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B12827204
M. Wt: 207.20 g/mol
InChI Key: UNVZLJSMSNKLFU-UHFFFAOYSA-N
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Description

3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate or building block for the preparation of more complex molecules . Its molecular structure incorporates specific substitutions—methyl groups at the 5 and 7 positions and a fluorine atom at the 3 position—that are commonly employed to fine-tune the physicochemical properties, binding affinity, and metabolic stability of potential drug candidates . Researchers value this scaffold for exploring structure-activity relationships (SAR) in the design of novel therapeutic agents. Indole-2-carboxylic acid derivatives generally require careful handling. It is recommended to use personal protective equipment, handle the material in a well-ventilated place such as a chemical fume hood, and avoid contact with skin, eyes, and clothing . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

3-fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H10FNO2/c1-5-3-6(2)9-7(4-5)8(12)10(13-9)11(14)15/h3-4,13H,1-2H3,(H,14,15)

InChI Key

UNVZLJSMSNKLFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)O)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions

Industrial Production Methods: Industrial production of such compounds may involve multi-step synthesis processes, including halogenation, alkylation, and cyclization reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Applications

1.1 Therapeutic Potential

Research indicates that derivatives of 3-fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid can modulate immune responses by influencing T helper cell activity. These compounds may regulate the transcription and release of interleukin-4, a crucial cytokine in the immune system. This modulation suggests potential applications in treating autoimmune diseases and allergies by controlling inflammatory responses .

1.2 Neuropharmacology

Indole derivatives, including this compound, have shown promise in neuropharmacological studies. For instance, they have been evaluated for their binding affinities to dopamine receptors (D2 and D3), which are critical targets in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. Compounds derived from this structure exhibited high selectivity and affinity for D3 receptors, indicating their potential as therapeutic agents with fewer side effects compared to traditional treatments .

Anticancer Activity

2.1 In Vitro Studies

The compound has been investigated for its anticancer properties through various in vitro assays. For example, studies conducted by the National Cancer Institute demonstrated that certain indole derivatives exhibited significant antitumor activity against a range of human cancer cell lines. The mean growth inhibition values indicated effective cytotoxicity at low micromolar concentrations .

2.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways that promote tumor growth and survival . This dual action enhances its potential as a lead compound for developing new anticancer therapies.

Synthesis and Structure-Activity Relationships

3.1 Synthetic Approaches

The synthesis of this compound involves several chemical transformations that allow for the introduction of various substituents at different positions on the indole ring. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound and its analogs, enabling comprehensive structure-activity relationship studies .

3.2 Structure-Activity Relationships

Understanding how structural modifications affect biological activity is crucial for optimizing the pharmacological profile of this compound. Variations at the carboxylic acid position or modifications on the indole ring can significantly influence receptor binding affinity and selectivity, which are essential for therapeutic efficacy .

Case Studies and Research Findings

Study Focus Findings
Study 1 Anticancer ActivitySignificant inhibition of tumor cell growth in vitro with GI50 values around 15 μM
Study 2 NeuropharmacologyHigh binding affinity to D3 receptors (K_i values ranging from 0.18 to 1.5 nM)
Study 3 Immune ModulationModulation of IL-4 production leading to potential therapeutic applications in autoimmune diseases

Mechanism of Action

The mechanism of action of 3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, influencing biological processes. The fluorine and methyl groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Acidity

  • Fluorine at Position 3 (Target Compound): The fluorine atom, being electron-withdrawing, stabilizes the deprotonated carboxylate form, lowering the pKa compared to the non-fluorinated 5,7-dimethyl analog.
  • Chlorine at Position 7 (7-Chloro-3-methyl) : Chlorine’s stronger inductive electron-withdrawing effect may further enhance acidity, though its position (meta to COOH) could reduce direct electronic influence compared to ortho-substituted fluorine .
  • Difluoro Substituents (5,7-Difluoro-3-methyl) : Dual fluorine atoms at positions 5 and 7 amplify electron withdrawal, likely resulting in the lowest pKa among the compared compounds .
  • Ethyl at Position 3 (3-Ethyl-5,7-dimethyl) : The electron-donating ethyl group increases steric hindrance and reduces acidity relative to fluorine-substituted analogs .

Steric and Lipophilicity Considerations

  • Methyl Groups (5,7-Dimethyl) : Provide moderate lipophilicity without significant steric interference.
  • Halogenated Derivatives : Fluorine and chlorine enhance lipophilicity (Cl > F), which may improve membrane permeability but could also influence metabolic stability .

Biological Activity

3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid is a compound characterized by its unique molecular structure, which includes a fluorine atom at the 3-position and two methyl groups at the 5 and 7 positions of the indole ring. This structural configuration contributes to its distinct biological activities, particularly in antimicrobial and potential anticancer applications.

The molecular formula of this compound is C11H10FNO2C_{11}H_{10}FNO_2 with a molecular weight of approximately 207.2 g/mol. The presence of the carboxylic acid group allows for various chemical reactions, including esterification and decarboxylation, while the indole moiety can participate in electrophilic aromatic substitution reactions.

Property Details
Molecular FormulaC11H10FNO2C_{11}H_{10}FNO_2
Molecular Weight207.2 g/mol
Key Functional GroupsCarboxylic acid, Indole
Unique FeaturesFluorine at 3-position; Methyls at 5 and 7

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various mycobacterial species, including Mycobacterium tuberculosis, suggesting its potential as an antimicrobial agent. The compound's structure allows it to interact effectively with biological systems, potentially influencing various biochemical pathways related to microbial growth inhibition.

The mechanism of action for compounds like this compound typically involves interaction with enzymes or receptors that are critical for cellular functions. For instance, fluorinated compounds often exhibit increased reactivity and binding affinity due to the electronegative nature of fluorine, which can enhance their pharmacological profiles .

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives:

  • Antimicrobial Studies : A study highlighted the effectiveness of similar indole derivatives against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents in treating resistant strains.
  • Anticancer Research : Research into related compounds has indicated that modifications to the indole structure can lead to improved anticancer activity through enhanced enzyme inhibition and altered metabolic pathways .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, indicating a broader range of biological activities associated with indole-based compounds .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other indole derivatives:

Compound Name Key Features Biological Activity
Indole-2-carboxylic Acid Lacks methyl substitutionsDifferent pharmacological profile
5-Methylindole-2-carboxylic Acid Contains one methyl group at position 5Varies significantly in activity
3-Fluoro-5-methylindole Fluorine at position 3Enhanced biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid, and what factors influence yield optimization?

  • Methodology : A common approach involves condensation reactions using 3-formylindole-2-carboxylic acid derivatives as intermediates. For example, refluxing with acetic acid and sodium acetate under controlled conditions (2.5–3 h) facilitates cyclization and purification via recrystallization from DMF/acetic acid mixtures . Key factors include:

  • Solvent choice : Acetic acid is preferred for its ability to stabilize intermediates.
  • Catalyst : Sodium acetate acts as a base to deprotonate reactive sites.
  • Temperature : Reflux conditions (~110–120°C) are critical for achieving >95% purity.
    • Yield Challenges : Lower yields (e.g., 42% in related fluorinated indoles) may arise from competing side reactions; optimizing stoichiometry (1.1:1 molar ratio of aldehyde to nucleophile) and reaction time can mitigate this .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H/13C/19F NMR (e.g., δ ~10–12 ppm for carboxylic protons) confirms substituent positions and fluorine integration .
  • Mass Spectrometry : High-resolution FAB-HRMS provides exact mass verification (e.g., m/z 229.16 for C10H6F3NO2 analogs) .
  • Chromatography : TLC with 70:30 ethyl acetate/hexane monitors reaction progress, while HPLC ensures >95% purity post-synthesis .

Q. What safety protocols are recommended for handling fluorinated indole derivatives?

  • PPE Requirements : Use P95 respirators for particulate filtration and nitrile gloves to prevent dermal exposure .
  • Ventilation : Fume hoods with ≥100 ft/min face velocity are mandatory due to potential vapor release during reflux .
  • Waste Disposal : Separate acidic waste (e.g., acetic acid residues) and neutralize before disposal to avoid environmental contamination .

Advanced Research Questions

Q. How do electronic effects of fluorine and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine at position 3 deactivates the indole ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at positions 5 and 6. Methyl groups at these positions sterically hinder NAS, necessitating bulky catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings .
  • Case Study : In analogs like 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, fluorine’s inductive effect increases acidity (pKa ~2.5), facilitating carboxylate formation in aqueous media .

Q. What strategies resolve discrepancies in reported melting points or spectral data for fluorinated indole derivatives?

  • Data Validation :

  • Controlled Recrystallization : Repurify samples using acetic acid/DMF mixtures to eliminate solvates or polymorphs .
  • Interlaboratory Comparison : Cross-validate NMR shifts (e.g., 19F NMR δ −110 to −120 ppm for C-F bonds) with published databases .
    • Common Pitfalls : Impurities from incomplete azide reduction (in precursor synthesis) or residual DMF can skew thermal data .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • In Silico Workflow :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging the carboxylate group for hydrogen bonding .
  • QSAR Analysis : Correlate logP values (experimental: ~1.63) with membrane permeability for drug design .
    • Limitations : Fluorine’s electronegativity may disrupt hydrophobic interactions in certain protein pockets, requiring empirical validation .

Experimental Design Considerations

Designing a stability study under varying pH and temperature conditions

  • Protocol :

Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC at 0, 24, 48, and 72 h.

Identify decomposition products (e.g., decarboxylated indoles) using LC-MS .

  • Key Parameters : The compound is stable at pH 4–6 but hydrolyzes rapidly in alkaline conditions (t1/2 < 12 h at pH 10) .

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